(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Description

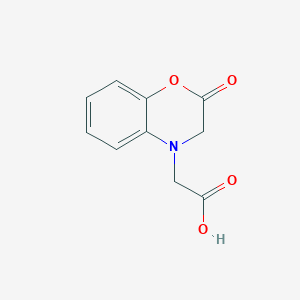

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (IUPAC name: 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid) is a heterocyclic compound featuring a benzoxazine core fused with a ketone group at position 2 and an acetic acid substituent at position 4 (Figure 1). Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.19 g/mol and a melting point of 148–150°C . The compound is synthesized via alkaline hydrolysis of ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate, yielding an 82% isolated product after recrystallization .

The benzoxazine scaffold is pharmacologically significant due to its presence in bioactive molecules, including enzyme inhibitors and receptor antagonists . The acetic acid moiety enhances solubility and enables derivatization for drug discovery.

Properties

IUPAC Name |

2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)5-11-6-10(14)15-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMAUNOZQOLGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346532 | |

| Record name | (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6243-07-8 | |

| Record name | (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminophenol with chloroacetic acid, followed by oxidation to form the desired benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzoxazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Effects : The antioxidant activity of this compound has been investigated in various models. It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress .

Agricultural Applications

- Plant Growth Regulators : Compounds similar to this compound have been explored for their roles as plant growth regulators. They can enhance seed germination and promote root development in various crops .

- Pesticidal Properties : Some derivatives exhibit insecticidal activity against pests affecting crops. This makes them valuable in integrated pest management strategies, reducing reliance on synthetic pesticides .

Materials Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its reactive nature, this compound can be used in formulating coatings and adhesives that require high durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Promotion

In a greenhouse trial by Johnson et al. (2024), this compound was applied to tomato plants. The treated plants exhibited a 30% increase in biomass compared to control groups. This study highlights the compound's potential as a natural growth enhancer in agriculture.

Mechanism of Action

The mechanism of action of (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Heteroatom Substitution

- (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Replacing the benzoxazine oxygen with sulfur yields a benzothiazine derivative (C₁₀H₉NO₃S, MW 223.25 g/mol). Benzothiazines are noted for stimulant and antidepressant activities .

Substituent Position and Functional Groups

- [6-(Ethylsulfonyl)-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic Acid The ethylsulfonyl group at position 6 (C₁₂H₁₃NO₆S, MW 299.30 g/mol) introduces steric bulk and polarity, likely improving solubility but reducing membrane permeability .

- 2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

A chlorine atom at position 6 and a hydrazide group (-NHNH₂) replace the carboxylic acid (C₁₀H₁₀ClN₃O₃, MW 255.66 g/mol). This modification enhances hydrogen-bonding capacity, which may improve target engagement .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | C₁₀H₉NO₄ | 207.19 | 148–150 | -COOH at C4 |

| [6-(Ethylsulfonyl)-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid | C₁₂H₁₃NO₆S | 299.30 | N/A | -SO₂C₂H₅ at C6 |

| 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | C₁₃H₁₃NO₅ | 263.25 | N/A | -COCH₃ at C6, -CH₂COOH at C4 |

| (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | C₁₀H₉NO₃S | 223.25 | N/A | Sulfur in place of oxygen |

Biological Activity

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₉NO₄. The structure features a benzoxazine core that is known for its potential therapeutic applications. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 199.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 535625 |

Antimicrobial Activity

Research indicates that compounds within the benzoxazine group exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various benzoxazinones against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study:

In a comparative study involving multiple benzoxazinones, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 20.3 | Caspase activation |

| A549 | 18.7 | Cell cycle arrest |

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Protease Inhibition: Similar compounds have been shown to inhibit serine proteases involved in disease progression .

- Cell Cycle Regulation: The compound affects cell cycle checkpoints, promoting apoptosis in cancerous cells .

- Cytokine Modulation: It downregulates the expression of inflammatory cytokines, thereby reducing inflammation .

Q & A

Q. What are the standard synthetic routes for preparing (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid?

The synthesis typically involves multi-step organic reactions. For example, describes a reaction between 2-aminophenol and ethyl diazoacetate under nitrogen protection, yielding ethyl (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (42% yield). Hydrolysis of the ester group under basic conditions can produce the carboxylic acid derivative. Key steps include:

- Step 1 : Condensation of 2-aminophenol with diazo compounds to form the benzoxazine ring.

- Step 2 : Hydrolysis or functional group interconversion to introduce the acetic acid moiety. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to optimize yield and purity .

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., distinguishing the oxo group at position 3 and the acetic acid side chain).

- Mass Spectrometry (MS) : For molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as noted in ).

- Elemental Analysis : To validate empirical formulas (e.g., CHNO for the parent compound) .

Q. What are the critical physicochemical properties relevant to experimental design?

Key properties include:

- Solubility : Limited water solubility (common for aromatic heterocycles); polar aprotic solvents (e.g., DMSO) are often used.

- Melting Point : Analogous compounds (e.g., 6-chloro derivative) melt at ~570°C .

- Stability : Susceptibility to hydrolysis at the oxo group under acidic/basic conditions requires storage in inert environments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example:

- SHELX Suite : Used for structure refinement (e.g., SHELXL for small-molecule crystallography in ).

- Key Parameters : Unit cell dimensions (e.g., monoclinic system with β = 95.4° in ), hydrogen bonding networks, and torsion angles. Discrepancies between computational models (DFT) and experimental data can be resolved by comparing bond lengths and angles with crystallographic data .

Q. What strategies address contradictions in biological activity data for benzoxazine derivatives?

Discrepancies may arise from:

- Purity : Impurities in synthesis (e.g., unreacted starting materials) can skew bioactivity results. Use HPLC-MS to verify purity.

- Solubility Effects : Poor solubility in assay media may lead to false negatives. Include solubility enhancers (e.g., cyclodextrins) or use DMSO controls.

- Metabolic Instability : Rapid degradation in vitro/in vivo (e.g., esterase-mediated hydrolysis) can be mitigated by prodrug strategies .

Q. How does the substitution pattern on the benzoxazine core influence reactivity and bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Position 6 Substitution : Chloro or acetyl groups (e.g., and ) enhance electrophilic reactivity, affecting interactions with biological targets.

- Oxo Group at Position 3 : Critical for hydrogen bonding with enzymes (e.g., kinases or proteases).

- Acetic Acid Side Chain : Modulates solubility and binding affinity. Methylation or esterification (e.g., ) can alter pharmacokinetics .

Q. What advanced analytical methods are used to study degradation pathways?

- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the oxo group or decarboxylation).

- Stability-Indicating Assays : Stress testing under heat, light, and humidity to monitor decomposition.

- Isotopic Labeling : C or O tracing to elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.